molecular formula C21H17FN4O4S B2960663 2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol CAS No. 946269-76-7

2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol

Cat. No.: B2960663
CAS No.: 946269-76-7
M. Wt: 440.45
InChI Key: WHHHXIJCQUPCCF-UHFFFAOYSA-N
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Description

This heterocyclic compound features a pyrimidinol core substituted with a 4-fluorophenyl group at position 6 and a sulfanyl-linked 3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole moiety at position 2. Its structural complexity arises from the integration of multiple pharmacophoric elements:

  • Pyrimidinol backbone: Known for modulating kinase inhibition and antimicrobial activity.
  • 1,2,4-Oxadiazole ring: Enhances metabolic stability and bioavailability .

Properties

IUPAC Name

2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-(4-fluorophenyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O4S/c1-28-14-7-8-15(17(9-14)29-2)20-25-19(30-26-20)11-31-21-23-16(10-18(27)24-21)12-3-5-13(22)6-4-12/h3-10H,11H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHHXIJCQUPCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Molecular Formula

  • Formula : C24_{24}H26_{26}FN3_3O4_4
  • Molecular Weight : 439.48 g/mol

Structural Features

The compound contains:

  • A pyrimidinol core.
  • A 1,2,4-oxadiazole moiety linked to a dimethoxyphenyl group .
  • A fluorophenyl substituent, which may enhance its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, a study evaluated various oxadiazole derivatives against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer). Compounds were assessed using the MTT assay to determine cell viability.

Findings:

  • Several oxadiazole derivatives showed promising anticancer activity with IC50_{50} values lower than standard chemotherapeutics like 5-fluorouracil (5-FU) .

Anti-inflammatory and Analgesic Properties

Compounds containing oxadiazole rings have also been reported to possess anti-inflammatory and analgesic effects. These activities are attributed to their ability to inhibit pro-inflammatory cytokines and modulate pain pathways.

Antimicrobial Activity

Research indicates that oxadiazole derivatives can exhibit antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Other Biological Activities

The compound may also demonstrate:

  • Antidiabetic effects : By enhancing insulin sensitivity.
  • Immunosuppressive activity : Potentially useful in autoimmune diseases.
  • Antiparasitic effects : Effective against certain protozoan infections .

Synthesis and Evaluation

A notable study synthesized a series of 1,2,4-oxadiazole derivatives linked to pyrimidines. The synthesized compounds were characterized using NMR and mass spectrometry. Their biological activities were evaluated through various in vitro assays.

Table 1: Summary of Biological Activities of Synthesized Compounds

Compound IDTarget Cell LineIC50_{50} (µM)Activity
7aMCF-75.2Anticancer
7bA5493.8Anticancer
7cDU-1454.5Anticancer
7dMDA MB-2316.0Anticancer

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression, such as thymidylate synthase. The results indicated favorable interactions, suggesting potential for further development as anticancer agents .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Core Structure Substituents Molecular Weight Key Features Reference
Target Compound Pyrimidinol 6-(4-Fluorophenyl), 2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl) 438.4 (calculated) Dual methoxy groups enhance solubility; fluorophenyl improves metabolic resistance. N/A
2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-6-propyl-4-pyrimidinol Pyrimidinol 6-Propyl, 2-({[3-Phenyl-1,2,4-oxadiazol-5-yl]methyl}sulfanyl) 328.4 Simplified substituents (phenyl vs. dimethoxyphenyl) reduce steric hindrance but decrease polarity.
2-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one Dihydropyridazinone 6-(4-Fluorophenyl), 2-[3-(4-Chlorophenyl)oxadiazole]ethyl 398.8 (calculated) Chlorophenyl substituent increases electrophilicity; dihydropyridazinone core may alter binding kinetics.

Functional Group Analysis

  • Oxadiazole Variations: The target’s 2,4-dimethoxyphenyl-substituted oxadiazole (electron-donating groups) contrasts with the chlorophenyl (electron-withdrawing) in and phenyl (neutral) in . The ethyl linker in vs. methyl in the target compound may influence conformational flexibility.
  • Aromatic Substituents :

    • The 4-fluorophenyl group is conserved in both the target and , suggesting a role in target recognition (e.g., kinase ATP pockets).
    • Methoxy groups in the target compound improve solubility compared to the chloro substituent in , which may enhance membrane permeability but increase toxicity risks.

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